molecular formula C14H17N5O3S2 B2570767 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 1105221-71-3

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No. B2570767
CAS RN: 1105221-71-3
M. Wt: 367.44
InChI Key: NQVAZZGVCPLXMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C14H17N5O3S2 and its molecular weight is 367.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on compounds with similar structural motifs, such as pyrazole derivatives, involves detailed synthesis and spectral characterization. For example, the synthesis of novel pyrazole derivatives involves various techniques for structural elucidation, including elemental analysis, FT-IR, NMR, MS, and UV-visible spectra, followed by confirmation through single-crystal X-ray diffraction studies (Kumara et al., 2018). These methods are crucial for understanding the compound's molecular geometry, electronic structure, and potential for forming intermolecular interactions, which are essential for its applications in material science and pharmaceuticals.

Biological Applications

Several studies have been conducted on pyrazole and thiadiazole derivatives to explore their biological activities. For instance, derivatives have been synthesized and tested for their antibacterial activity and cytotoxic effects on mammalian cell lines, providing insights into their potential as antimicrobial agents (Palkar et al., 2017). Additionally, pyrazole derivatives have been evaluated as inhibitors of photosynthetic electron transport, which could lead to the development of new herbicides (Vicentini et al., 2005).

Potential for Drug Development

The structure-activity relationship (SAR) of pyrazole derivatives has been a subject of extensive research, aiming at the development of novel drugs with optimized efficacy and safety profiles. For instance, synthesis and structural modification of tetracyclic pyridone carboxylic acids have shown promising results in enhancing antibacterial potency and inhibitory activity against DNA gyrase, highlighting their potential as antibiotics (Jinbo et al., 1993).

properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S2/c1-8-16-17-14(23-8)15-13(20)12-10-3-2-4-11(10)18-19(12)9-5-6-24(21,22)7-9/h9H,2-7H2,1H3,(H,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVAZZGVCPLXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

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